molecular formula C17H17BrO B1531191 3-(4-Bromophenyl)-2',3'-dimethylpropiophenone CAS No. 898761-43-8

3-(4-Bromophenyl)-2',3'-dimethylpropiophenone

Cat. No.: B1531191
CAS No.: 898761-43-8
M. Wt: 317.2 g/mol
InChI Key: JOXABNBQFHAYAE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, along with two methyl groups on the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 4-Bromobenzoyl chloride and 2,3-dimethylpropiophenone.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to control the reactivity of the acyl chloride.

    Catalyst: Aluminum chloride (AlCl3) is used as the Lewis acid catalyst to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of handling hazardous reagents and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways:

    Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2’,3’-dimethylpropiophenone: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)-2’,3’-dimethylpropiophenone: Contains a fluorine atom instead of bromine.

    3-(4-Methylphenyl)-2’,3’-dimethylpropiophenone: Has a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications.

Biological Activity

3-(4-Bromophenyl)-2',3'-dimethylpropiophenone, also known by its CAS number 898761-43-8, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrO. It features a bromophenyl group which is significant in enhancing its biological activity due to the electron-withdrawing nature of the bromine atom. The compound's structure can be represented as follows:

C16H16BrO\text{C}_{16}\text{H}_{16}\text{BrO}

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction process, often starting from commercially available precursors. One common method is through Friedel-Crafts acylation followed by bromination and methylation steps.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various thiourea derivatives showed that compounds with similar structural features had Minimum Inhibitory Concentrations (MICs) ranging from 4 µg/mL to 64 µg/mL against various bacterial strains, suggesting that halogenated phenyl groups enhance antimicrobial efficacy .

CompoundMIC (µg/mL)Target Organisms
This compoundTBDStaphylococcus spp., E. coli

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have revealed that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the disruption of the cell cycle and induction of oxidative stress leading to cell death .

Case Study:
In a recent study, compounds structurally related to this compound were shown to significantly reduce cell viability in MCF-7 cells with an IC50 value of approximately 225 µM, indicating promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The bromine atom may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins involved in signaling pathways related to cell growth and apoptosis.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-4-3-5-16(13(12)2)17(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXABNBQFHAYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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